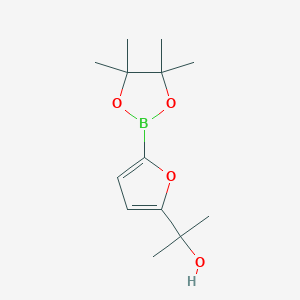

5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC16785822

Molecular Formula: C13H21BO4

Molecular Weight: 252.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21BO4 |

|---|---|

| Molecular Weight | 252.12 g/mol |

| IUPAC Name | 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol |

| Standard InChI | InChI=1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3 |

| Standard InChI Key | OWBINMZMDSNGQT-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol . Its molecular formula, C₁₃H₂₁BO₄, reflects a furan ring substituted at the 2-position with a boronic ester group and at the 5-position with a 2-hydroxy-2-propyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2223030-67-7 | |

| PubChem CID | 66520397 | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O | |

| InChIKey | OWBINMZMDSNGQT-UHFFFAOYSA-N |

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety against hydrolysis, a critical feature for handling and storage .

Structural Analysis

The compound’s 2D structure comprises a furan ring linked to a boronic ester and a tertiary alcohol (propan-2-ol). The boronic ester’s cyclic configuration reduces susceptibility to protodeboronation, a common issue in Suzuki-Miyaura couplings . Computational studies using PubChem’s algorithms confirm the stability of the dioxaborolane ring, which prevents undesired ring-opening under standard reaction conditions .

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis typically involves two stages:

-

Boronation of 5-(2-Hydroxy-2-propyl)furan-2-boronic Acid: The boronic acid intermediate is generated via lithiation of 2-furan derivatives followed by treatment with tris(isopropyl) borate (B(Oi-Pr)₃) .

-

Esterification with Pinacol: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions, often using Dean-Stark apparatus or molecular sieves to remove water .

Representative Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: Room temperature (20–25°C)

-

Catalyst: None required (spontaneous esterification)

Challenges and Solutions

-

Hydrolysis Sensitivity: While pinacol esters are more stable than acyclic analogs, prolonged exposure to moisture can still degrade the compound. Storage under inert atmosphere (N₂ or Ar) is recommended .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product, with purity >95% confirmed via NMR.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl/vinyl halides. Key advantages include:

-

Broad Substrate Compatibility: Reacts with electron-deficient and electron-rich aryl halides .

-

Mild Conditions: Reactions proceed at 60–80°C in aqueous THF or dioxane, avoiding harsh bases.

Case Study: Coupling with 4-bromotoluene

Medicinal Chemistry Applications

The boronic ester’s ability to form stable biaryl structures enables its use in drug discovery. For example, it has been employed in synthesizing kinase inhibitors and CXCR2 antagonists, where the boronic acid moiety enhances binding affinity .

Mechanistic Insights

Role in Cross-Coupling

In Suzuki-Miyaura reactions, the compound undergoes transmetallation with palladium, transferring the furyl-boronate group to the metal center. Density functional theory (DFT) studies suggest that the pinacol ester’s steric bulk accelerates this step by stabilizing the transition state .

Hydrolysis Kinetics

The pinacol ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 h at pH 7), whereas non-cyclic analogs degrade within hours . This stability ensures sufficient reaction time in protic solvents.

Future Perspectives

-

Catalyst Development: Exploring N-heterocyclic carbene (NHC) palladium complexes could enhance coupling efficiency with challenging substrates .

-

Bioconjugation: Functionalizing the hydroxyl group for protein-binding applications in biotherapeutics .

-

Materials Science: Incorporating the compound into conjugated polymers for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume